N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide, also known as IMPY, is a small molecule that has gained attention in the scientific community due to its potential use as a diagnostic tool for Alzheimer's disease. This compound has been shown to selectively bind to amyloid-beta plaques, which are a hallmark of Alzheimer's disease, making it a promising candidate for imaging these plaques in vivo.
Mécanisme D'action
The mechanism of action of N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide involves its selective binding to amyloid-beta plaques. Amyloid-beta plaques are composed of misfolded proteins that accumulate in the brain of patients with Alzheimer's disease. This compound binds specifically to these plaques, allowing for their detection through imaging techniques.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and does not appear to have any significant biochemical or physiological effects in animal models or human patients. However, further studies are needed to fully evaluate the safety profile of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide in lab experiments is its specificity for amyloid-beta plaques. This allows for accurate detection of these plaques, which is important for studying the pathology of Alzheimer's disease. However, one limitation of using this compound is its relatively short half-life, which may limit its use in longitudinal studies.
Orientations Futures
There are several future directions for research on N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide. One area of focus is the development of new imaging techniques that can improve the sensitivity and specificity of this compound imaging. Another area of focus is the evaluation of this compound in other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to fully evaluate the safety profile of this compound and its potential use in human patients.
Applications De Recherche Scientifique
N-(4-iodophenyl)-4-[(methylsulfonyl)amino]benzamide has been extensively studied for its potential use in imaging amyloid-beta plaques in vivo. In preclinical studies, this compound has been shown to selectively bind to amyloid-beta plaques and has been used to image these plaques in animal models of Alzheimer's disease. Clinical studies have also been conducted to evaluate the use of this compound in human patients with Alzheimer's disease. These studies have shown that this compound imaging can accurately detect amyloid-beta plaques in the brain, making it a promising diagnostic tool for Alzheimer's disease.
Propriétés
IUPAC Name |
N-(4-iodophenyl)-4-(methanesulfonamido)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN2O3S/c1-21(19,20)17-13-6-2-10(3-7-13)14(18)16-12-8-4-11(15)5-9-12/h2-9,17H,1H3,(H,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDONZSNDXFDOEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.